2,5,7-Trichloro-1H-benzo[d]imidazole
Description
2,5,7-Trichloro-1H-benzo[d]imidazole is a halogenated derivative of the benzimidazole scaffold, characterized by three chlorine substituents at positions 2, 5, and 7 of the aromatic ring. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, renowned for their structural versatility and biological activity . Chlorinated benzimidazoles are particularly noted for their antifungal, antimicrobial, and anticancer activities, driven by their ability to disrupt cellular processes such as enzyme function or DNA binding .
Properties
Molecular Formula |
C7H3Cl3N2 |
|---|---|
Molecular Weight |
221.5 g/mol |
IUPAC Name |
2,4,6-trichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3Cl3N2/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H,11,12) |
InChI Key |
BOSXUUUAOBZQGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorine Gas-Mediated Chlorination
The most straightforward route involves treating benzo[d]imidazole with chlorine gas under controlled conditions. This method leverages the electrophilic aromatic substitution mechanism, where chlorine atoms sequentially occupy the 2, 5, and 7 positions of the heterocycle.
Procedure :
-
Benzo[d]imidazole is suspended in dichloromethane at 0–5°C.
-
Chlorine gas is bubbled through the solution for 6–8 hours, maintaining temperatures below 10°C to prevent over-chlorination.
-
The reaction mixture is quenched with ice water, and the product is extracted using ethyl acetate.
-
Column chromatography (silica gel, hexane/ethyl acetate) yields 2,5,7-trichloro-1H-benzo[d]imidazole with a purity of ≥95%.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Reaction Temperature | 0–10°C |
| Purification Method | Column Chromatography |
This method’s selectivity arises from the electronic effects of the imidazole ring, which directs chlorination to the most electron-rich positions. However, competing side reactions, such as the formation of di- or tetrachlorinated byproducts, necessitate precise stoichiometric control.
N-Chlorosuccinimide (NCS) in Polar Aprotic Solvents
NCS offers a safer alternative to chlorine gas, particularly in laboratory settings. Its use in dimethyl sulfoxide (DMSO) enhances regioselectivity due to the solvent’s ability to stabilize intermediate chloronium ions.
Procedure :
-
Benzo[d]imidazole (1 equiv) and NCS (3.2 equiv) are dissolved in DMSO.
-
The mixture is stirred at 25°C for 24 hours.
-
The product precipitates upon addition of cold water and is filtered under vacuum.
-
Recrystallization from ethanol affords the target compound in 68–75% yield.
Advantages :
-
Avoids handling gaseous chlorine.
-
DMSO acts as both solvent and mild oxidant, minimizing side reactions.
Limitations :
-
Higher cost compared to chlorine gas.
-
Requires extensive washing to remove residual DMSO.
Catalytic and Solvent Effects on Regioselectivity
Iron(III) Chloride Catalysis
The addition of FeCl₃ (10 mol%) in chlorobenzene enhances reaction rates and selectivity by polarizing the chlorine molecule:
| Catalyst Loading | Temperature | Yield | Selectivity (2,5,7 vs. Isomers) |
|---|---|---|---|
| 10 mol% FeCl₃ | 50°C | 78% | 9:1 |
| No Catalyst | 50°C | 52% | 3:1 |
This method reduces reaction times from 24 hours to 8 hours while improving yields.
Solvent-Mediated Selectivity
Polar aprotic solvents like DMF and DMSO favor ortho/para chlorination, while nonpolar solvents (e.g., toluene) lead to erratic substitution patterns:
| Solvent | Dielectric Constant | Predominant Product | Yield |
|---|---|---|---|
| DMSO | 46.7 | 2,5,7-Trichloro derivative | 75% |
| Toluene | 2.4 | Mixed isomers | 48% |
Comparative Analysis of Methods
Table 1: Efficiency Metrics Across Protocols
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Cl₂ Gas (Direct) | 72 | 95 | 8 | High |
| NCS in DMSO | 75 | 97 | 24 | Moderate |
| Stepwise (POCl₃ + SO₂Cl₂) | 70 | 93 | 12 | Low |
| FeCl₃-Catalyzed | 78 | 96 | 8 | High |
Key Takeaways :
-
Catalytic methods offer the best balance of yield and speed.
-
Stepwise approaches, while slower, allow for intermediate quality control.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,4,6-Trichloro-1H-benzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of 2,5,7-Trichloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The unique substitution pattern of 2,5,7-Trichloro-1H-benzo[d]imidazole distinguishes it from other benzimidazole derivatives. Key comparisons include:
| Compound | Substituents | Electron-Withdrawing Effects | Lipophilicity (logP) |
|---|---|---|---|
| This compound | Cl (positions 2,5,7) | Strong (due to three Cl atoms) | ~3.2 (estimated) |
| 5,6-Dimethyl-1H-benzo[d]imidazole | CH₃ (positions 5,6) | Weak (electron-donating) | ~2.1 |
| 2-Chloro-1H-benzo[d]imidazole | Cl (position 2) | Moderate | ~2.8 |
| Unsubstituted 1H-benzo[d]imidazole | None | None | ~1.5 |
The trichloro substitution enhances electron-withdrawing effects, lowering the compound’s pKa and increasing its acidity compared to methyl-substituted analogs. This impacts binding affinity in biological systems, such as interactions with cytochrome P450 enzymes in antifungal applications .
Stability and Toxicity
- Thermal Stability :
The trichloro derivative decomposes at 220°C, compared to 180°C for unsubstituted benzimidazole, due to stronger intermolecular halogen bonding. - Toxicity :
While highly bioactive, polychlorinated benzimidazoles exhibit higher cytotoxicity (e.g., LD₅₀ = 50 mg/kg in murine models) versus methyl-substituted analogs (LD₅₀ > 200 mg/kg), necessitating structural optimization for therapeutic use .
Antifungal Resistance Mitigation
This compound demonstrates activity against azole-resistant Candida strains (MIC₉₀ = 1 µg/mL), surpassing fluconazole (MIC₉₀ > 64 µg/mL) . This is attributed to its ability to bind alternative sites on fungal enzymes, bypassing common resistance mechanisms.
Q & A
Q. What are the most effective synthetic routes for 2,5,7-Trichloro-1H-benzo[d]imidazole, and how are yields optimized?
Methodological Answer: Synthesis of this compound derivatives typically involves:
- Oxidative Cyclization : Reaction of substituted benzaldehydes with diamines under reflux conditions. For example, using 3-bromo-2-methylbenzaldehyde with N1-phenylbenzene-1,2-diamine yields halogen-substituted benzimidazoles (e.g., 85% yield for analogous compounds) .
- Catalytic Methods : Nano SiO₂ has been employed as a sustainable catalyst for benzimidazole synthesis, enhancing reaction efficiency and reducing byproducts .
- One-Pot Synthesis : Combining precursors like indole derivatives with benzimidazole intermediates in ethanol under reflux (4–6 hours), followed by solvent evaporation and filtration, achieves yields >80% .
Q. Key Considerations :
Q. How are structural and electronic properties of this compound characterized experimentally?
Methodological Answer:
- Spectroscopy :
- Thermal Analysis : Melting points >300°C indicate high thermal stability, typical for halogenated benzimidazoles .
- X-ray Crystallography : Resolves steric effects from trichloro substitution, revealing bond angles of ~120° in the imidazole ring .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic behavior of this compound?
Methodological Answer:
- Functional Selection : The B3LYP hybrid functional (combining exact exchange and gradient corrections) accurately calculates frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps of ~4.5 eV are reported for similar trichloro derivatives, correlating with experimental UV-Vis data .
- Basis Sets : The 6-31G* basis set optimizes geometry and vibrational frequencies, showing good agreement with experimental IR spectra (e.g., C-Cl stretches at 650–750 cm⁻¹) .
- Applications : DFT predicts charge distribution, aiding in understanding reactivity toward nucleophilic/electrophilic agents .
Q. What strategies resolve contradictions in spectroscopic data for halogenated benzimidazoles?
Methodological Answer:
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from compound signals in NMR .
- Comparative Analysis : Cross-reference with structurally similar compounds. For example, 7-chloro-1-(2-iodophenyl)-2-phenyl derivatives show distinct δ 7.8–8.2 ppm shifts due to iodine’s heavy atom effect .
- Dynamic NMR : Resolves conformational exchange broadening in crowded spectra (e.g., hindered rotation of trichloro substituents) .
Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?
Methodological Answer:
- Substituent Effects :
- Antimicrobial Activity : Electron-withdrawing groups (e.g., Cl, CF₃) enhance activity against S. aureus (MIC: 8 µg/mL for 7-CF₃ derivatives) .
- QSAR Models : Random Forest Regression (RFR) identifies Cl substitution at C-2 and C-7 as critical for bioactivity, with lipophilicity (logP >3) improving membrane permeability .
- Experimental Validation :
Q. What mechanistic insights explain the role of nano-SiO₂ in benzimidazole synthesis?
Methodological Answer:
- Surface Acidity : Bronsted acid sites on SiO₂ facilitate protonation of intermediates, accelerating cyclization (e.g., 20% reduction in reaction time) .
- Kinetic Studies : Pseudo-first-order kinetics (rate constant k = 0.15 min⁻¹) confirm catalytic efficiency via adsorption-desorption equilibria .
- Reusability : Nano-SiO₂ retains >90% activity after 5 cycles, validated by TEM (no aggregation) and BET (surface area >200 m²/g) .
Q. Table 1: Synthesis Methods for Analogous Benzimidazoles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
